molecular formula C12H9N B046965 Carbazole CAS No. 86-74-8

Carbazole

Cat. No.: B046965
CAS No.: 86-74-8
M. Wt: 167.21 g/mol
InChI Key: UJOBWOGCFQCDNV-UHFFFAOYSA-N
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Description

Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . It was first isolated from coal tar by Carl Graebe and Carl Glaser in 1872 . This compound is known for its versatility and stability, making it a valuable compound in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Carbazole primarily targets the Ferredoxin CarAc and the Terminal oxygenase component of this compound . These targets are found in organisms like Pseudomonas resinovorans and Janthinobacterium sp. (strain J3) .

Biochemical Pathways

This compound influences various molecular signaling pathways. For instance, some this compound derivatives act as anticancer agents by reactivating the P53 molecular signaling pathway. Other derivatives show antifungal activity by acting on the RAS-MAPK pathway . This compound derivatives also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway .

Pharmacokinetics

It’s known that this compound is a small molecule . The absorption, distribution, metabolism, and excretion of this compound and its derivatives in the body would depend on various factors including the specific derivative, dosage, route of administration, and individual patient factors.

Result of Action

This compound and its derivatives have been shown to have diverse pharmacological actions. They can reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . These actions can lead to various therapeutic effects, depending on the specific derivative and its targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. In aquatic environments, for example, biodegradation and photolysis are the dominant fate processes for this compound . The half-lives of this compound in a river, pond, eutrophic lake, and oligotrophic lake have been estimated as 0.5, 10, 10, and 3 hours, respectively .

Comparison with Similar Compounds

Carbazole is unique due to its tricyclic structure and nitrogen-containing ring, which imparts stability and versatility. Similar compounds include:

This compound stands out due to its stability, versatility, and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

9H-carbazole
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InChI

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H
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InChI Key

UJOBWOGCFQCDNV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2
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Molecular Formula

C12H9N
Record name CARBAZOLE
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Related CAS

51555-21-6
Record name Polycarbazole
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DSSTOX Substance ID

DTXSID4020248
Record name Carbazole
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Molecular Weight

167.21 g/mol
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Physical Description

Carbazole appears as white crystals, plates, leaflets or light tan powder. Sublimes readily. Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light. (NTP, 1992), White solid; [Hawley] Sublimes readily; Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light; [CAMEO] Faintly beige powder; [MSDSonline]
Record name CARBAZOLE
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Boiling Point

671 °F at 760 mmHg (NTP, 1992), 354.6 °C
Record name CARBAZOLE
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Flash Point

220.0 °C (428.0 °F) - closed cup
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1.80 mg/L at 25 °C, In water, 1.20 mg/L at 20 °C, 1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol; slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid; dissolves in concentrated sulfuric acid without decomposition, Slightly soluble in pyrimidine, carbon disulfide; soluble in hot chloroform, toluene
Record name CARBAZOLE
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Density

1.1 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.10 at 18 °C/4 °C
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Vapor Pressure

400 mmHg at 613 °F (NTP, 1992), 0.00000137 [mmHg], 1.5X10-6 mm Hg at 25 °C (extrapolated)
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Color/Form

Crystals from alcohol, benzene, toluene, glacial acetic acid, White crystals, White crystals, plates, leaflets or light tan powder

CAS No.

86-74-8, 105184-46-1
Record name CARBAZOLE
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Record name 9H-Carbazole, labeled with carbon-14
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Melting Point

473 to 475 °F (NTP, 1992), 245 °C
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Synthesis routes and methods I

Procedure details

A solution of 0.805 g of 9-benzyl-5-methoxy-8-methyl-1,2,3,4-tetrahydrocarbazole-4-carboxamide in 24 ml of carbitol was treated with 1.1 g of 5% palladium on carbon and was refluxed for 6 hours open to the air. After cooling, the solution was filtered thourough a pad of celite and the pad was washed with ethyl acetate. The filtrates were diluted with ether and washed four times with water and dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel using methanol/0-4% in dichloromethane to afford 0.166 g (28%) of debenzylated carbazole. ESIMS m/e 255 (M++1), 253 (M+−1) NMR (300 MHz, CDCl3): δ8.13 (br, 1H); 7.51 (d, J=8.1, 1H); 7.40 (t, J=7.6, 1H); 7.32 (d, J=7.2, 1H); 7.18 (d, J=7.8, 1H); 6.60 (d, J=8.0, 1H); 5.68 (br, 2H); 3.99 (s, 3H); 2.50 (s 3H).
Name
9-benzyl-5-methoxy-8-methyl-1,2,3,4-tetrahydrocarbazole-4-carboxamide
Quantity
0.805 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Yield
28%

Synthesis routes and methods II

Procedure details

To an ampoule, Cu(I)Br (1 mmol), 2,2′-bipyridine (1 mmol), norbornene methylene bromide(NBMBr) (1 mmol) and styrene(St) (100 mmol) were added in 10 mL toluene. The heterogeneous mixture was placed under vacuum and degassed via a freeze-pump-thaw cycle thrice. After degassing, the reaction mixture in ampoule was stirred at 100° C. for 12 hrs. The macromonomer containing polystyrene segments (NBMPStBr) was precipitated from methanol. Polymer was dissolved in THF and reprecipitated from methanol three times. Number average molecular weight of (NBMPStBr) is 160000 and PDI is 1.28 (by GPC).
[Compound]
Name
Cu(I)Br
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
norbornene methylene bromide(NBMBr)
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
styrene(St)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 4 ml reaction vial equipped with a magnetic tumble stir disc under N2 atmosphere was charged (E)-methyl 3-cyclopropyl-2-methyl-3- (tosyloxy)acrylate 3-(E) (40.0 mg, 0.129 mmol), (3-(benzyloxy)phenyl)boronic acid 4 (32.3 mg, 0.142 mmol), palladium precatalyst 5 (5.96 mg, 6.44 µmol) and 1,3,5-trimethoxybenzene (2.17 mg, 0.013 mmol). ACN (1000 µl) and water (10 µl) were added and the mixture agitated to dissolve all solids. To a 40 ml vial was charged K3PO4 (2.12 g, 10.0 mmol) and water to dilute to 10 ml. The resulting 1 M aqueous K3PO4 solution was then sparged with N2 gas for 30 min in preparation for automated dispensing (387 µl, 0.387 mmol). Finally, to a 96-well sample dilution plate was charged 400 µl of a 9:1 mixture of acetonitrile and aqueous pH 3.5 ammonium formate buffer.
Quantity
142 μmol
Type
reactant
Reaction Step One
Quantity
13 μmol
Type
internal standard
Reaction Step Two
Name
CS(=O)(=O)O[Pd]1(<-P(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC2[Fe]C2C=CC=C2P(C2=CC=CC=C2)C2=CC=CC=C2)<-NC2=C(C=CC=C2)C2=CC=CC=C21
Quantity
6.44 μmol
Type
catalyst
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 μL
Type
solvent
Reaction Step Four
Quantity
129 μmol
Type
reactant
Reaction Step Five
Name
O=P([O-])([O-])[O-].[K+].[K+].[K+]
Quantity
387 μmol
Type
reagent
Reaction Step Six
Name
Quantity
387 μL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

15 ml of acetone was poured into a 200 ml three-neck flask, and 1.62 g of 5-fluoroindole was dissolved therein. On the other hand, preparation of an oxidant solution was performed by dissolving 32.2 g of cupric chloride anhydrate and 12.9 g of water in 55 ml of acetone and agitating the mixture for 5 minutes. Then the prepared oxidant solution was dripped into the 5-fluoroindole solution for two hours and the resultant mixture solution was agitated for 5 hours at the temperature of 30° C. Color of the reaction solution changed from white to dark blue with slight heat generation. pH of the reaction solution was less than 1. After the end of the reaction, the reaction liquid was suction-filtered with a perforated funnel, and the filtrate was washed with acetone and then methanol and dried to obtain 1.04 g of 2,9,14-trifluoro-6,11-dihidro-5H-diindolo [2,3,-a:2′,3′-c] carbazole (5-fluoroindole trimer) (yield: 64%). The resultant trimer was pressure-molded with a tablet molding machine and the mold was cut into a piece with the diameter of 10 mm and thickness of 1 mm. A conductivity thereof was measured by the four terminal method and found to be 0.88 S/cm. The result of elemental analysis was: 3.
Quantity
1.62 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
32.2 g
Type
reactant
Reaction Step Two
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbazole
Reactant of Route 2
Carbazole
Reactant of Route 3
Carbazole
Reactant of Route 4
Carbazole
Reactant of Route 5
Carbazole
Reactant of Route 6
Carbazole
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of carbazole?

A1: this compound (C12H9N) has a molecular weight of 167.21 g/mol. Its structure consists of a nitrogen-containing five-membered ring fused to two six-membered benzene rings.

Q2: Which spectroscopic techniques are commonly used to characterize this compound derivatives?

A2: Researchers employ a variety of spectroscopic techniques, including Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) [], Fourier-transform infrared spectroscopy (FTIR) [, , , ], nuclear magnetic resonance (NMR) [, , , , ], and UV-Vis absorption and fluorescence spectroscopy [, , , , , , , ]. These techniques provide insights into the structural characteristics, bonding patterns, and electronic properties of this compound derivatives.

Q3: How does the introduction of this compound units affect the properties of polymers?

A3: Incorporating this compound units into polymer backbones can significantly impact their properties. For instance, it can enhance thermal stability [, ], influence optical characteristics like absorption and emission [], and modify charge transport behavior, making them suitable for applications like OLEDs [, , ].

Q4: What challenges arise with the use of this compound-based polymers in solar cell applications?

A4: While promising in solar cells, this compound-based polymers face challenges regarding photochemical stability. UV-visible light exposure can lead to photo-oxidation, resulting in chain scissions and cross-linking within the polymer structure []. These changes can detrimentally affect the morphology, roughness, and stiffness of thin films, impacting solar cell performance.

Q5: What role do metal oxides play in the dehydrogenation of this compound derivatives for hydrogen storage applications?

A5: Metal oxides like SnO and Li2O can act as catalysts, lowering the dehydrogenation temperature of this compound derivatives like N-Ethylthis compound, making them suitable for liquid organic hydrogen storage applications []. The presence of these catalysts can also enhance the activation energy and stability of the dehydrogenation process.

Q6: How is computational chemistry employed in understanding the properties and behavior of this compound derivatives?

A6: Density functional theory (DFT) calculations are valuable for investigating various aspects of this compound derivatives, such as predicting electronic structures, molecular orbital energies, and triplet state behavior [, , , ]. This approach assists in understanding their potential in areas like organic light-emitting diodes (OLEDs) and predicting the regioselectivity of chemical reactions.

Q7: What is the role of Quantitative Structure-Activity Relationship (QSAR) models in this compound research?

A7: QSAR models correlate molecular descriptors derived from the structure of this compound derivatives with their physicochemical properties, such as gas chromatographic retention times []. These models provide valuable information for predicting the behavior and properties of new this compound-based compounds.

Q8: How do substituents on the this compound ring affect its DNA binding properties and antitumor activity?

A8: The size and position of substituents on the this compound ring significantly influence its DNA binding affinity and antitumor activity. For instance, increasing the size of substituents on dimeric 7H-pyrido[4,3-c]this compound derivatives led to a decrease in both anti-tumor potency and bis-intercalative DNA binding []. This highlights the importance of optimizing substituent size and position for desired biological activity.

Q9: How does the position of triphenylamine donors and cyano acceptors impact the photophysical and electroluminescence properties of tetrasubstituted carbazoles?

A9: The arrangement of triphenylamine donors and cyano acceptors on the this compound core significantly influences their photophysical properties, including absorption and emission wavelengths, as well as their performance in OLED devices []. The position of these groups dictates the extent of charge transfer, excited state lifetime, and ultimately, the color of light emitted by the material.

Q10: Are there strategies to enhance the stability of this compound-based materials for specific applications?

A10: Yes, researchers are exploring ways to improve the stability of this compound-based materials. For example, incorporating bulky groups into the polymer chain can hinder the formation of excimers, thereby enhancing photostability []. Additionally, optimizing device architectures, such as incorporating hole and electron transport layers, can enhance the operational stability of this compound-based OLEDs [].

Q11: How is this compound biodegradation achieved?

A11: Microorganisms, such as Thalassospira profundimaris strain M02 and certain Enterobacter species, have demonstrated the ability to degrade this compound, showcasing its potential for bioremediation of contaminated environments [, ]. Cell immobilization techniques using matrices like calcium alginate can further enhance the biodegradation efficiency of these microorganisms.

Q12: How are trace amounts of this compound and its derivatives analyzed in complex mixtures like crude oil?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) proves invaluable for identifying and quantifying individual this compound compounds within complex matrices like crude oil []. This technique allows for the separation and detection of different this compound derivatives based on their retention times and mass-to-charge ratios.

Q13: What are some significant milestones in this compound research?

A13: Early research on this compound involved understanding its fundamental properties and reactivity, including its nitration reactions []. Subsequent milestones include the development of synthetic routes for this compound derivatives, exploration of their photophysical and electrochemical properties, and their incorporation into advanced materials like polymers and OLEDs.

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